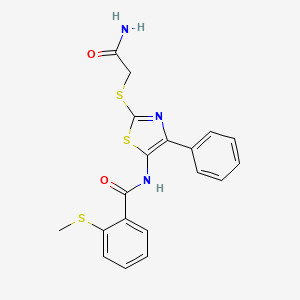

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide

Description

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide is a thiazole-based small molecule characterized by a 4-phenyl-substituted thiazole core. At position 2 of the thiazole ring, a thioether linkage connects to a 2-amino-2-oxoethyl group, while position 5 is substituted with a benzamide moiety bearing a methylthio (-SCH₃) group at the ortho position of the benzene ring.

Properties

IUPAC Name |

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S3/c1-25-14-10-6-5-9-13(14)17(24)22-18-16(12-7-3-2-4-8-12)21-19(27-18)26-11-15(20)23/h2-10H,11H2,1H3,(H2,20,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYIIXUJEIOZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(methylthio)benzamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features, including a thiazole ring, an amide functional group, and various substituents. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry and drug discovery.

Structural Characteristics

This compound features:

- Thiazole Ring : Known for its presence in various biologically active molecules, contributing to antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anticancer properties.

- Amide Group : Enhances the compound's interaction with biological targets.

- Amino and Methylthio Substituents : These groups may influence the compound's pharmacological profile.

Anticancer Properties

Research indicates that thiazole derivatives often exhibit significant anticancer activity. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. A study demonstrated that compounds structurally related to this compound possess IC50 values in the low micromolar range against several cancer types, indicating their potential as anticancer agents .

| Compound Name | Activity | IC50 (µM) | Cancer Type |

|---|---|---|---|

| 4-Amino-thiazole derivatives | Cytotoxic | 0.1 - 2.5 | Various |

| N-(4-fluorophenyl)thiazol-2-amide | Anticancer | 0.06 | Non-small cell lung cancer |

| Thiazolo[4,5-d]pyridazin derivatives | DHFR inhibitor | 0.06 | Multiple cancers |

Antimicrobial Activity

Thiazole derivatives have also been recognized for their antimicrobial properties. The compound is expected to exhibit activity against both bacterial and fungal strains due to its structural components. Studies have shown that thiazole-based compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) in the range of 1 to 10 µg/mL .

| Pathogen | Compound Activity | MIC (µg/mL) |

|---|---|---|

| E. coli | Antibacterial | 1 - 10 |

| S. aureus | Antibacterial | 1 - 10 |

| A. niger | Antifungal | 5 - 15 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer and infectious disease pathways.

- Receptor Binding : Its structural features suggest potential binding to receptors implicated in disease processes.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing significant apoptosis induction at concentrations as low as 0.1 µM for certain derivatives .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of thiazole compounds against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

- Diabetes Research : Related compounds were explored for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Key Observations :

- Thioether Linkage: The 2-amino-2-oxoethylthio group in the target compound is distinct from the benzo[d]oxazol-2-ylthio group in compounds. This substitution may enhance solubility or alter binding kinetics due to the presence of the amide group .

- Benzamide Substituents : The ortho-methylthio group in the benzamide moiety differentiates it from ’s hydrazinecarbothioamide derivatives, which exhibit superior cytotoxicity (IC₅₀ <2 µg/mL). The methylthio group could improve lipophilicity and membrane permeability compared to polar groups like hydrazine .

Table 2: Cytotoxicity and Apoptotic Effects

Analysis :

- While direct data for the target compound are unavailable, structurally related compounds in and demonstrate potent cytotoxicity against HepG2 cells. The benzo[d]oxazole derivatives () modulate apoptosis via BAX/Bcl-2 pathways, suggesting the target compound’s thioether-amide group may similarly influence apoptotic signaling .

- The absence of a benzo[d]oxazole or hydrazinecarbothioamide group in the target compound could reduce off-target effects but may also lower potency compared to ’s top-performing analogues .

Key Points :

- The target compound’s synthesis likely involves multi-step reactions, including thioether formation (e.g., nucleophilic substitution) and benzamide coupling, akin to methods in .

Structure-Activity Relationships (SAR)

- Thiazole Core : The 4-phenyl substitution is conserved in cytotoxic analogues (e.g., ), suggesting its role in target binding .

- Thioether vs. Oxazole : Benzo[d]oxazole derivatives () show moderate activity (IC₅₀ ~5–10 µM), whereas thioether-linked compounds (e.g., ) achieve lower IC₅₀ values. The target’s thioether group may balance potency and metabolic stability .

- Benzamide Substituents : Ortho-substituents (e.g., methylthio) may enhance binding to hydrophobic pockets in target proteins compared to para-methoxy groups in compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.